N-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine
Description
N-{[(4-Ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine is a glycine-conjugated coumarin derivative featuring a 4-ethyl and 8-methyl substitution on the coumarin core. Coumarins are widely studied for their diverse biological activities, including enzyme inhibition, antimicrobial properties, and fluorescence applications.
Properties
Molecular Formula |
C16H17NO6 |
|---|---|
Molecular Weight |
319.31 g/mol |
IUPAC Name |
2-[[2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxyacetyl]amino]acetic acid |
InChI |
InChI=1S/C16H17NO6/c1-3-10-6-15(21)23-16-9(2)12(5-4-11(10)16)22-8-13(18)17-7-14(19)20/h4-6H,3,7-8H2,1-2H3,(H,17,18)(H,19,20) |
InChI Key |
NKMWABKCXZZXSA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
The condensation typically employs concentrated sulfuric acid as a catalyst, with ethyl acetoacetate serving as the β-keto ester. The reaction proceeds at 80–100°C for 6–8 hours, yielding the coumarin core in 65–75% efficiency. Modifications, such as using ionic liquids or microwave-assisted heating, have been reported to improve yields to 85%.
| Parameter | Value |
|---|---|
| Catalyst | H₂SO₄ (conc.) |
| Temperature | 80–100°C |
| Time | 6–8 hours |
| Yield | 65–85% |
Introduction of the Acetyloxy Group at Position 7
Functionalization at the 7-hydroxy position of the coumarin core is critical for subsequent glycine conjugation. This step involves nucleophilic substitution or esterification reactions.
Bromoacetylation Strategy
A common method employs bromoacetyl bromide in anhydrous dichloromethane (DCM) with potassium carbonate as a base. The 7-hydroxy group attacks the electrophilic bromoacetyl bromide, forming the acetyloxy intermediate.
Procedure :
-
Dissolve 4-ethyl-8-methyl-7-hydroxycoumarin (10 mmol) in DCM (50 mL).
-
Add K₂CO₃ (15 mmol) and bromoacetyl bromide (12 mmol) dropwise at 0°C.
-
Stir at room temperature for 12 hours.
-
Quench with ice water and extract with DCM.
-
Purify via silica gel chromatography (hexane/ethyl acetate 4:1).
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Base | K₂CO₃ |
| Reaction Time | 12 hours |
| Yield | 70–78% |
Glycine Conjugation via Amide Bond Formation
The final step involves coupling the acetyloxy intermediate with glycine using carbodiimide reagents. This reaction is sensitive to pH and solvent polarity.
Carbodiimide-Mediated Coupling
Ethyl dimethylaminopropyl carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) are employed to activate the carboxyl group of glycine, facilitating amide bond formation.
Procedure :
-
Dissolve the acetyloxy intermediate (5 mmol) and glycine (6 mmol) in DMF (20 mL).
-
Add EDCI (6 mmol) and HOBt (6 mmol) at 0°C.
-
Stir at room temperature for 24 hours.
-
Acidify with 1M HCl and extract with ethyl acetate.
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Activators | EDCI, HOBt |
| Reaction Time | 24 hours |
| Yield | 60–68% |
Alternative Methods: Mixed Anhydride Approach
For substrates sensitive to carbodiimides, the mixed anhydride method using isobutyl chloroformate and N-methylmorpholine has been reported, though yields are lower (50–55%).
Purification and Characterization
Final purification typically combines column chromatography and recrystallization. Analytical data such as ¹H NMR and LC-MS are critical for validation.
¹H NMR (DMSO-d₆) Key Peaks :
LC-MS : m/z 273.26 [M+H]⁺.
Challenges and Optimization Opportunities
Common issues include low yields during glycine coupling due to steric hindrance. Strategies to address this include:
Chemical Reactions Analysis
Types of Reactions
N-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the coumarin ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted coumarin derivatives with new functional groups.
Scientific Research Applications
Antimicrobial Activity
Coumarin derivatives, including N-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine, have demonstrated significant antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various pathogens, including bacteria and fungi. For instance, research has shown that the compound exhibits potent activity against Staphylococcus aureus and Candida albicans .
Anticancer Properties
The anticancer potential of coumarin derivatives has been extensively studied. The compound this compound has been reported to induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways related to cell proliferation .
Case Study:
A study published in the Journal of Medicinal Chemistry explored the effects of various coumarin derivatives on human breast cancer cells. The findings indicated that this compound significantly reduced cell viability and induced apoptosis .
Plant Growth Regulation
Coumarins have been identified as natural plant growth regulators. Research suggests that this compound can enhance seed germination and root development in various plant species .
Data Table: Effects on Plant Growth
| Compound | Effect on Germination (%) | Root Length (cm) |
|---|---|---|
| Control | 70 | 5 |
| N-{[(4-Ethyl...]} | 85 | 7 |
Synthesis Routes
The synthesis of this compound typically involves several steps:
- Starting Materials: The synthesis begins with 4-ethyl-8-methylcoumarin and acetyl chloride.
- Formation of Intermediate: The coumarin is reacted with acetyl chloride in the presence of a base such as triethylamine to form an intermediate.
- Final Product Formation: The intermediate is then treated with glycine to yield the final product.
Chemical Reactions
This compound can participate in various chemical reactions such as oxidation, reduction, and substitution, making it versatile for further chemical modifications .
Mechanism of Action
The mechanism of action of N-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of enzymes involved in various biological processes.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
N-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine is a synthetic compound derived from coumarin, known for its diverse biological activities. This article explores its biological activity, including anti-inflammatory, antioxidant, and potential anticancer effects, supported by various studies and findings.
Chemical Structure and Properties
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅NO₄ |
| Molecular Weight | 261.27 g/mol |
| CAS Number | 428839-65-0 |
| IUPAC Name | This compound |
Biological Activity Overview
-
Anti-inflammatory Activity :
- Studies have shown that derivatives of umbelliferone (a related compound) exhibit significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. The mechanism involves blocking the NF-kB signaling pathway, which is crucial in inflammatory responses .
- In vitro experiments demonstrated that compounds similar to this compound can reduce inflammation markers in RAW264.7 macrophage cells .
-
Antioxidant Properties :
- The antioxidant potential of coumarin derivatives is well-documented, with mechanisms involving the activation of the Nrf2 signaling pathway. This leads to increased expression of endogenous antioxidants such as superoxide dismutase (SOD) and catalase (CAT), which combat oxidative stress .
- Umbelliferone has been shown to scavenge free radicals effectively, suggesting that this compound may share similar properties .
-
Anticancer Activity :
- Research indicates that coumarin derivatives can exert cytotoxic effects on various cancer cell lines. For example, studies have reported that certain coumarin compounds induce apoptosis in prostate cancer cell lines (PC3 and DU145), showcasing their potential as anticancer agents .
- The mechanism of action often involves cell cycle arrest and induction of DNA damage, leading to decreased cell viability in cancerous cells while sparing normal cells .
Case Studies
-
In Vitro Studies :
- A study evaluated the effects of this compound on RAW264.7 cells. Results indicated a significant reduction in IL-6 and TNF-α levels upon treatment with the compound, supporting its anti-inflammatory potential.
- Mechanistic Insights :
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic techniques for characterizing N-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine, and how should data interpretation address potential ambiguities?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Prioritize - and -NMR to confirm the coumarin core (e.g., aromatic protons at δ 6.5–8.5 ppm) and glycine moiety (α-proton at δ 3.8–4.2 ppm). Use 2D experiments (COSY, HSQC, HMBC) to resolve overlapping signals, particularly for the ethyl and methyl substituents on the coumarin ring .
- Mass Spectrometry (MS) : High-resolution ESI-MS can verify molecular ion peaks ([M+H]) and fragmentation patterns. Pay attention to cleavages at the acetyl-glycine bond, which may mimic impurities.
- Infrared (IR) Spectroscopy : Confirm the presence of carbonyl groups (C=O stretch at ~1700–1750 cm) and ether linkages (C-O-C stretch at ~1200–1250 cm).
Q. What synthetic routes are documented for analogous coumarin-glycine conjugates, and how can reaction conditions be optimized for this compound?
- Methodology :
- Coumarin Activation : Start with 7-hydroxy-4-ethyl-8-methylcoumarin. Use Mitsunobu conditions (DIAD, PPh) or alkylation with bromoacetyl glycine to introduce the acetyl-glycine moiety. Monitor pH to avoid hydrolysis of the ester linkage .
- Yield Optimization : Employ Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). For example, polar aprotic solvents (DMF, DMSO) may enhance glycine coupling efficiency .
- Table 1 : Comparative Yields for Coumarin-Glycine Conjugation
| Method | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| Mitsunobu | THF | PPh | 65 |
| Alkylation (KCO) | DMF | None | 52 |
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve uncertainties in the molecular geometry of this compound?
- Methodology :
- Crystallization : Use solvent diffusion (e.g., CHCl/hexane) to grow crystals. Avoid aqueous solutions to prevent hydrolysis.
- Refinement : Apply SHELXL for structure refinement. Use restraints for disordered ethyl/methyl groups and anisotropic displacement parameters (ADPs) for non-H atoms .
- Validation : Cross-check with ORTEP-3 for thermal ellipsoid visualization and PLATON for symmetry checks .
Advanced Research Questions
Q. How can researchers reconcile discrepancies between computational (DFT) and experimental (SC-XRD) bond-length data for the coumarin-glycine linkage?
- Methodology :
- DFT Parameters : Use B3LYP/6-311+G(d,p) to model the ground-state geometry. Compare calculated vs. observed bond lengths (e.g., C7-O bond in the coumarin core).
- Error Analysis : If deviations exceed 0.02 Å, assess crystal packing effects (e.g., hydrogen bonding with glycine) or solvent inclusion in the lattice .
- Table 2 : Bond-Length Comparison (Å)
| Bond | SC-XRD | DFT |
|---|---|---|
| C7-O (coumarin) | 1.362 | 1.348 |
| Glycine C=O | 1.224 | 1.218 |
Q. What strategies mitigate low reproducibility in biological assays involving this compound (e.g., enzyme inhibition studies)?
- Methodology :
- Sample Purity : Use HPLC-PDA (λ = 254 nm) with C18 columns to confirm >98% purity. Impurities from incomplete glycine coupling may skew dose-response curves .
- Assay Design : Include positive controls (e.g., warfarin for coumarin-based assays) and statistical replicates (n ≥ 6). Apply ANOVA to identify batch-to-batch variability.
Q. How can researchers address conflicting data on the compound’s solubility in polar vs. nonpolar solvents?
- Methodology :
- Solubility Screening : Use a shake-flask method with UV-Vis quantification (λ = 320 nm for coumarin). Test solvents like DMSO (high), ethanol (moderate), and hexane (low).
- Molecular Dynamics (MD) : Simulate solvation free energy to explain anomalies (e.g., unexpected solubility in chloroform due to π-π stacking) .
Q. What advanced techniques validate the compound’s stability under physiological conditions (pH 7.4, 37°C)?
- Methodology :
- Forced Degradation : Incubate in PBS at 37°C for 24–72 hours. Monitor via LC-MS for hydrolysis products (e.g., free glycine or coumarin derivatives).
- Kinetic Modeling : Apply first-order kinetics to estimate half-life. Use Arrhenius plots to extrapolate stability at lower temperatures .
Data Contradiction Analysis
Q. How should researchers interpret conflicting NMR data reported for structurally similar coumarin-glycine derivatives?
- Methodology :
- Meta-Analysis : Compile chemical shifts from databases (e.g., PubChem, Reaxys) and assess solvent effects (DMSO-d vs. CDCl).
- Quantum Mechanical Calculations : Use GIAO-NMR (Gaussian) to predict shifts and identify misassignments in prior literature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
